3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with urea and o-toluidine under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(m-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-12-8-9-15(10-14(12)3)23-19(25)16(11-21-20(23)26)18(24)22-17-7-5-4-6-13(17)2/h4-11H,1-3H3,(H,21,26)(H,22,24) |
InChI Key |
HLOVJCJGFGVMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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